Propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate
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Overview
Description
Flufenamic Acid Isopropyl Ester is a derivative of flufenamic acid, which belongs to the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is known for its analgesic, anti-inflammatory, and antipyretic properties. Flufenamic Acid Isopropyl Ester is synthesized to enhance the pharmacokinetic properties of flufenamic acid, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Flufenamic Acid Isopropyl Ester can be synthesized through an esterification reaction, where flufenamic acid reacts with isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and water as a byproduct .
Industrial Production Methods
In an industrial setting, the esterification process is scaled up using large reactors. The reaction conditions are optimized to ensure maximum yield and purity of Flufenamic Acid Isopropyl Ester. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. After the reaction, the product is purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Flufenamic Acid Isopropyl Ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to hydrolysis.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Flufenamic acid and isopropyl alcohol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the ester.
Scientific Research Applications
Flufenamic Acid Isopropyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool for studying enzyme interactions.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mechanism of Action
Flufenamic Acid Isopropyl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . Additionally, it is known to bind to and reduce the activity of prostaglandin F synthase and activate TRPC6 channels .
Comparison with Similar Compounds
Flufenamic Acid Isopropyl Ester is compared with other fenamate derivatives, such as:
- Mefenamic Acid
- Meclofenamic Acid
- Niflumic Acid
Uniqueness
Flufenamic Acid Isopropyl Ester stands out due to its enhanced pharmacokinetic properties, making it more suitable for certain applications compared to its parent compound, flufenamic acid . The presence of the isopropyl ester group improves its solubility and bioavailability, which can be advantageous in both research and therapeutic contexts.
Properties
CAS No. |
68749-59-7 |
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Molecular Formula |
C17H16F3NO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
propan-2-yl 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C17H16F3NO2/c1-11(2)23-16(22)14-8-3-4-9-15(14)21-13-7-5-6-12(10-13)17(18,19)20/h3-11,21H,1-2H3 |
InChI Key |
DGGGUUTVPUQZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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